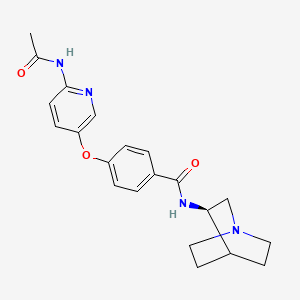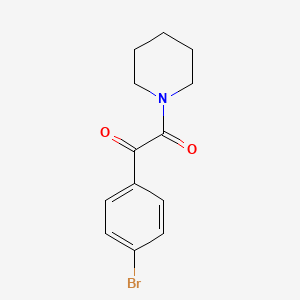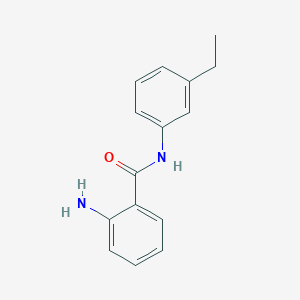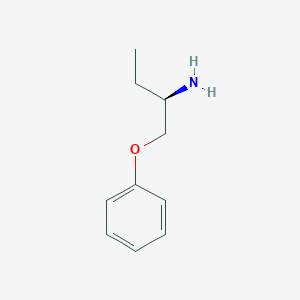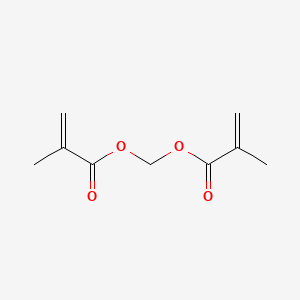
Methylene dimethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylene dimethacrylate is an organic compound with the chemical formula C10H14O4. It is a colorless liquid that is slightly soluble in water and has a refractive index of 1.4549 . This compound is widely used as a crosslinking agent in the production of various polymers, including plastics, resins, and rubber .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylene dimethacrylate is typically synthesized through the esterification of methacrylic acid with ethylene glycol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The crude product is then purified through distillation to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Methylene dimethacrylate undergoes various chemical reactions, including polymerization, copolymerization, and crosslinking . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light, often in the presence of a photoinitiator.
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduced using reducing agents such as lithium aluminum hydride.
Major Products:
Polymerization: Forms polythis compound, a crosslinked polymer used in various applications.
Oxidation and Reduction: Produces various intermediates and by-products depending on the specific reagents and conditions used.
Scientific Research Applications
Methylene dimethacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers and terpolymers.
Biology: Utilized in the preparation of hydrogels for drug delivery systems.
Medicine: Employed in dental materials and bone cements due to its biocompatibility.
Industry: Serves as a crosslinking agent in the production of high-performance resins and coatings.
Mechanism of Action
The primary mechanism by which methylene dimethacrylate exerts its effects is through polymerization and crosslinking. The compound contains two methacrylate groups that can form covalent bonds with other monomers, leading to the formation of a three-dimensional network . This crosslinked structure imparts enhanced mechanical properties, thermal stability, and chemical resistance to the resulting polymer .
Comparison with Similar Compounds
- Ethylene glycol dimethacrylate (EGDMA)
- Polypropylene glycol dimethacrylate (PPGDMA)
- Diethylene glycol dimethacrylate (DEGDMA)
Comparison: Methylene dimethacrylate is unique due to its specific molecular structure, which allows for the formation of highly crosslinked polymers with superior properties . Compared to ethylene glycol dimethacrylate, this compound offers better thermal stability and mechanical strength . Polypropylene glycol dimethacrylate and diethylene glycol dimethacrylate, on the other hand, provide different levels of flexibility and hydrophilicity, making them suitable for specific applications .
Properties
CAS No. |
4245-38-9 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-methylprop-2-enoyloxymethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H12O4/c1-6(2)8(10)12-5-13-9(11)7(3)4/h1,3,5H2,2,4H3 |
InChI Key |
ZHESMCIWZWYNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


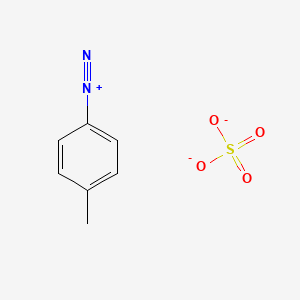
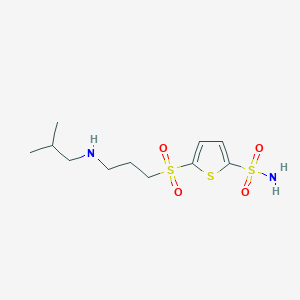
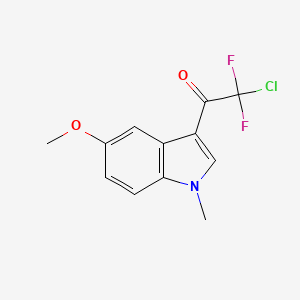
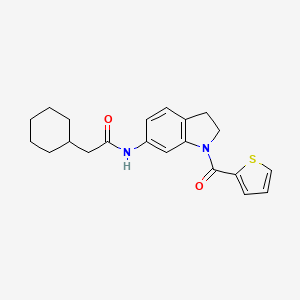
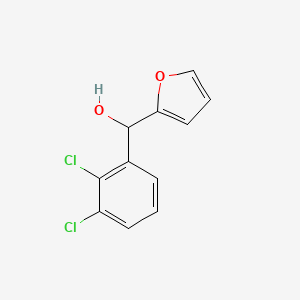
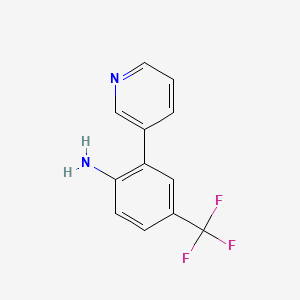
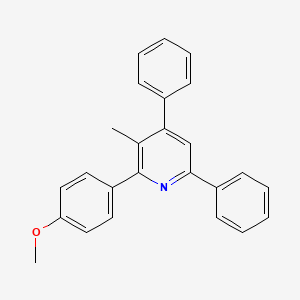
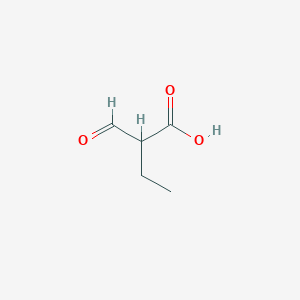
![1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B14137338.png)
